molecular formula C12H4Cl6 B1593595 2,3,3',4,5,5'-Hexachlorobiphenyl CAS No. 39635-35-3

2,3,3',4,5,5'-Hexachlorobiphenyl

Cat. No. B1593595
CAS RN: 39635-35-3
M. Wt: 360.9 g/mol
InChI Key: YZKLGRAIIIGOHB-UHFFFAOYSA-N
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Description

2,3,3',4,5,5'-Hexachlorobiphenyl (HxCB) is a persistent organic pollutant (POP) that has been found in the environment for decades. HxCB is a man-made chemical that is produced as a by-product of the manufacture of certain industrial chemicals. It has been found in air, water, and soil, and is known to accumulate in the fat of animals and humans. HxCB is a highly toxic and persistent chemical, and has been linked to a variety of adverse health effects.

Scientific Research Applications

  • Solubility in Supercritical Fluids : Research by Anitescu & Tavlarides (1999) explores the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,3,3',4,5,5'-Hexachlorobiphenyl, in supercritical fluids like carbon dioxide. This study is significant for understanding the behavior of PCBs in different solvents and could be relevant for environmental remediation processes (Anitescu & Tavlarides, 1999).

  • Enzyme Induction : Parkinson, Robertson, Safe, and Safe (1980) investigated the effect of various PCB congeners, including 2,3,3',4,5,5'-Hexachlorobiphenyl, on hepatic microsomal enzymes in rats. This study provides insights into the biochemical interactions and potential toxicological implications of PCBs (Parkinson et al., 1980).

  • Metabolic Pathways in Rats : Kato, McKinney, and Matthews (1980) conducted a study on the metabolism and excretion of symmetrical hexachlorobiphenyl isomers, including 2,3,3',4,5,5'-Hexachlorobiphenyl, in rats. This research is crucial for understanding the biotransformation and potential toxicity of PCBs in living organisms (Kato et al., 1980).

  • Metabolism by Human CYP2B6 : A study by Ariyoshi, Oguri, Koga, Yoshimura, and Funae (1995) focused on the metabolism of 2,4,5,2',4',5'-Hexachlorobiphenyl by human CYP2B6, a liver enzyme. This research contributes to our understanding of how PCBs are processed in the human body (Ariyoshi et al., 1995).

  • QSAR and DFT Study on PCBs : Yang, Luo, Wei, Ye, Spinney, Chen, and Xiao (2016) conducted a study on the rate constants of hydroxyl radical oxidation of PCBs in the gas phase using QSAR and DFT methods. This research provides a theoretical perspective on the atmospheric behavior of PCBs (Yang et al., 2016).

properties

IUPAC Name

1,2,3,4-tetrachloro-5-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-1-5(2-7(14)3-6)8-4-9(15)11(17)12(18)10(8)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKLGRAIIIGOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074146
Record name 2,3,3',4,5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,5,5'-Hexachlorobiphenyl

CAS RN

39635-35-3
Record name PCB 159
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39635-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,5,5'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,5,5'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,5,5'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X9K0ZLO55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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